2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine
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Overview
Description
2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an amine group and an ether linkage to a methoxypropan-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 1-methoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage . The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is unique due to its specific substitution pattern and the presence of both an ether linkage and an amine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(1-methoxypropan-2-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-7(6-12-2)13-9-8(10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3 |
InChI Key |
SCACLPOTSOZYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC1=C(C=CC=N1)N |
Origin of Product |
United States |
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